N-hydroxy-9-oxo-9-phenylnonanamide
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Overview
Description
N-hydroxy-9-oxo-9-phenylnonanamide is an organic compound belonging to the class of anilides. These compounds are derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution
Preparation Methods
The synthesis of N-hydroxy-9-oxo-9-phenylnonanamide typically involves the reaction of 9-oxo-9-phenylnonanoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-hydroxy-9-oxo-9-phenylnonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydroxyl derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-9-oxo-9-phenylnonanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-9-oxo-9-phenylnonanamide involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, it can modulate gene expression and affect various cellular processes. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
N-hydroxy-9-oxo-9-phenylnonanamide can be compared with other similar compounds, such as:
9,9,9-trifluoro-8-oxo-N-phenylnonanamide: This compound has similar structural features but includes trifluoromethyl groups, which can alter its chemical properties and biological activity.
N-hydroxyphthalimide: Another related compound that acts as a powerful hydrogen atom abstracting agent. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-hydroxy-9-oxo-9-phenylnonanamide |
InChI |
InChI=1S/C15H21NO3/c17-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)16-19/h4-6,9-10,19H,1-3,7-8,11-12H2,(H,16,18) |
InChI Key |
ZCJNQRRQDXSGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)NO |
Origin of Product |
United States |
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